molecular formula C16H18O2S B12632181 2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan CAS No. 941270-51-5

2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan

Cat. No.: B12632181
CAS No.: 941270-51-5
M. Wt: 274.4 g/mol
InChI Key: AAFLFBBTKWUPBF-UHFFFAOYSA-N
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Description

2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan is an organic compound that belongs to the furan family It is characterized by the presence of an ethoxy group, a phenylsulfanyl group, and a prop-1-en-1-yl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyfuran with a phenylsulfanyl methylating agent under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of alkyl halides and a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkoxy-substituted furans.

Scientific Research Applications

2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-(methylsulfanyl)-3-(prop-1-en-1-yl)furan
  • 2-Methoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan
  • 2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(but-1-en-1-yl)furan

Uniqueness

2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan is unique due to the combination of its ethoxy, phenylsulfanyl, and prop-1-en-1-yl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

941270-51-5

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

2-ethoxy-5-(phenylsulfanylmethyl)-3-prop-1-enylfuran

InChI

InChI=1S/C16H18O2S/c1-3-8-13-11-14(18-16(13)17-4-2)12-19-15-9-6-5-7-10-15/h3,5-11H,4,12H2,1-2H3

InChI Key

AAFLFBBTKWUPBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(O1)CSC2=CC=CC=C2)C=CC

Origin of Product

United States

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